molecular formula C19H30N2O4S B4476835 1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4476835
M. Wt: 382.5 g/mol
InChI Key: QEOWWPRUNFLZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a common structural motif in many pharmacologically active molecules, and a methanesulfonyl group, which can influence its reactivity and solubility.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Methanesulfonyl Group: This step often involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base.

    Attachment of the Propyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively, using suitable reagents and catalysts.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules that target specific receptors or enzymes.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can enhance the compound’s binding affinity to these targets, influencing its biological activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE: Lacks the methanesulfonyl group, which may result in different reactivity and biological activity.

    1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE: Lacks the carboxamide group, potentially affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

1-methylsulfonyl-N-[3-(4-propan-2-yloxyphenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-15(2)25-18-8-6-16(7-9-18)5-4-12-20-19(22)17-10-13-21(14-11-17)26(3,23)24/h6-9,15,17H,4-5,10-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOWWPRUNFLZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHANESULFONYL-N-{3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL}PIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.